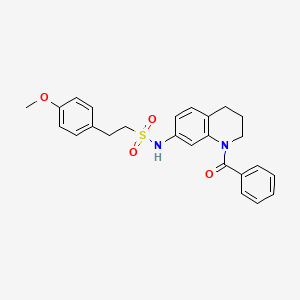
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide" is a complex organic molecule that appears to be related to the tetrahydroquinoline family. This family of compounds is known for its diverse pharmacological activities, which makes the synthesis and study of such compounds of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, a method for synthesizing diastereomerically pure 2-methoxy-1-naphthyl sulfoxides, which are precursors to tetrahydroisoquinoline derivatives, has been described . The process involves the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with benzylmagnesium chloride to yield a benzyl 2-methoxy-1-naphthyl sulfoxide with high enantiomeric purity. This intermediate can then undergo lithiation and addition to dihydroisoquinoline N-oxide to form a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative .
Another synthesis approach involves an imino Diels–Alder reaction catalyzed by BF3.OEt2 to obtain N-benzyl tetrahydroquinoline derivatives . This method demonstrates the versatility of tetrahydroquinoline synthesis and the potential for creating a wide range of substituents on the tetrahydroquinoline core.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the stereochemistry of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative was determined by single-crystal X-ray structure determination . Another study reported the crystallization of an N-benzyl tetrahydroquinoline derivative in an orthorhombic system with detailed unit-cell parameters, showcasing the compound's solid-state structure .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions, which are essential for further functionalization and transformation into other useful compounds. The acid-catalyzed cyclization of p-toluenesulfonamides of N-benzyl aminoacetaldehyde derivatives can yield 3-substituted 2-p-toluenesulfonyl tetrahydroisoquinolin-4-ol derivatives . These intermediates can then be transformed into related 1,2,3,4-tetrahydroisoquinolines, indicating the potential for a wide array of chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the crystalline form, symmetry, and unit-cell parameters can affect the compound's solubility, stability, and reactivity . The enantiomeric purity of synthesized compounds is also crucial, as it can impact the biological activity and pharmacokinetics of the molecules .
Applications De Recherche Scientifique
Anticancer Agents
The tetrahydroisoquinoline moiety, a core structural component of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide, is found in biologically active molecules with potent cytotoxic agents displaying antitumor and antimicrobial activities. Research has shown that derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their in vitro anticancer activity on various breast cancer cell lines, demonstrating potent cytotoxicity. This highlights the molecule's potential as a candidate for developing novel and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Diuretic and Antihypertensive Agents
Quinazoline derivatives, closely related to the chemical structure of interest, have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. Notably, a compound demonstrated potent activity, comparing favorably with standard drugs. This suggests the potential of such derivatives in the treatment of hypertension and related cardiovascular conditions (Rahman et al., 2014).
Molecular Interactions and Biological Evaluations
Studies focusing on the molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, which share structural similarities with the compound of interest, provide insights into the design of selective inhibitors for druggable isoforms. These inhibitors exhibit remarkable inhibition and selectivity, offering insights into the development of targeted therapeutic agents (Bruno et al., 2017).
Synthesis and Characterization
Research into the synthesis and characterization of quinazoline and tetrahydroquinoline derivatives explores the pharmacological and structure–activity relationship, revealing compounds with significant activity. These findings contribute to the understanding of the chemical and biological properties of these compounds, paving the way for further pharmaceutical development (Ghorab et al., 2017).
Antagonists and Neuroleptic Activity
Research into 8-aryltetrahydroisoquinolines, which are structurally related to the compound , has explored their potential as dopamine antagonists and evaluated their neuroleptic activity. While these compounds showed in vitro dopamine receptor antagonism, further in vivo evaluation is necessary to determine their potential as antipsychotic agents, highlighting the importance of continuing research in this area (Ellefson et al., 1980).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-23-13-9-19(10-14-23)15-17-32(29,30)26-22-12-11-20-8-5-16-27(24(20)18-22)25(28)21-6-3-2-4-7-21/h2-4,6-7,9-14,18,26H,5,8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVGAVNSDQEOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
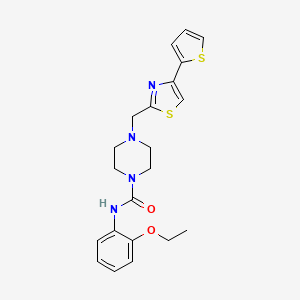
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)
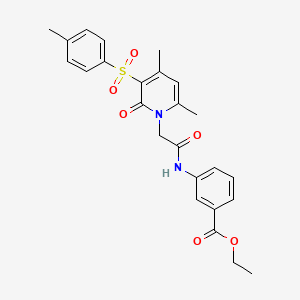
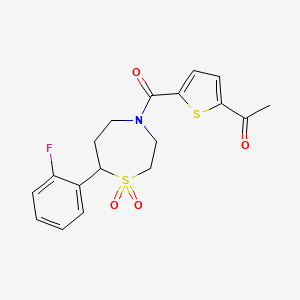
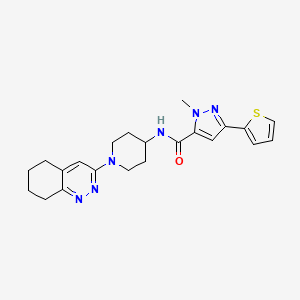
![1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine](/img/structure/B2507973.png)
![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2507975.png)
![2-Furyl 4-[1-(2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl ketone](/img/structure/B2507976.png)
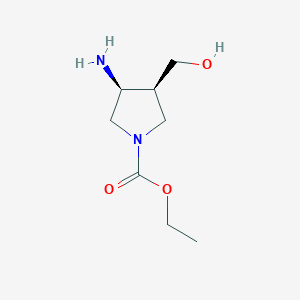
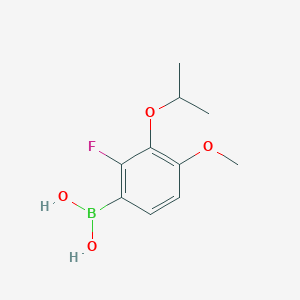
![5-Chloro-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2507982.png)